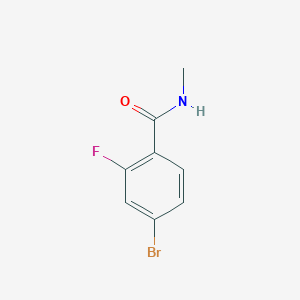

4-Bromo-2-fluoro-N-methylbenzamide

Overview

Description

4-Bromo-2-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H7BrFNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms at the 4 and 2 positions, respectively, and an N-methyl group attached to the amide nitrogen

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-fluoro-N-methylbenzamide is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

This compound acts as an androgen-receptor antagonist . It blocks androgens from binding to the androgen receptor, thereby inhibiting the receptor’s activity . This prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .

Biochemical Pathways

The compound’s action on the androgen receptor affects the androgen signaling pathway . By blocking the receptor, it prevents the activation of genes that are regulated by androgens . The downstream effects of this blockade can vary, but they often involve the suppression of androgen-dependent growth signals .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of androgen-dependent cellular processes . By blocking the androgen receptor, the compound can suppress the growth of cells that rely on androgens for proliferation .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-fluoro-N-methylbenzamide plays a significant role in biochemical reactions as an intermediate in the synthesis of MDV 3100 . It blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex

Cellular Effects

The cellular effects of this compound are primarily related to its role as an androgen-receptor antagonist By blocking the binding of androgens to their receptor, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as an androgen-receptor antagonist . It blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-N-methylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzoic acid.

Formation of Benzoyl Chloride: The benzoic acid is converted to 4-bromo-2-fluorobenzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions.

Amidation: The benzoyl chloride is then reacted with N-methylamine in the presence of a base such as triethylamine or pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reagents: Using large quantities of starting materials and reagents.

Optimized Reaction Conditions: Employing optimized temperature, pressure, and reaction times to maximize yield and purity.

Purification: Utilizing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of substituted benzamides.

Reduction: Formation of N-methyl-4-bromo-2-fluoroaniline.

Oxidation: Formation of 4-bromo-2-fluorobenzoic acid.

Scientific Research Applications

Pharmaceutical Development

4-Bromo-2-fluoro-N-methylbenzamide serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its unique halogen substitutions enhance biological activity, making it valuable in drug discovery processes.

Case Study: Drug Synthesis

A notable application is its role in synthesizing enzalutamide, a drug used in prostate cancer treatment. The compound acts as a key precursor in a multi-step synthesis process involving reactions with various agents to yield the final product .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. It provides insights into how different compounds affect biological systems, which is essential for understanding disease mechanisms and developing new therapies.

Research Findings

Studies have indicated that compounds with similar structures can inhibit enzymes involved in neurotransmitter synthesis, suggesting potential applications in treating neurological disorders.

Agricultural Chemistry

The potential of this compound as a pesticide or herbicide is under investigation. Its unique structure may contribute to the development of more effective and environmentally friendly agricultural chemicals.

Application Insights

Research is ongoing to evaluate its efficacy and safety as an agricultural chemical, focusing on its ability to target specific pests while minimizing environmental impact .

Material Science

In material science, this compound is explored for its properties in creating novel materials, particularly polymers. Its unique structural characteristics can impart desirable mechanical and thermal properties to polymeric materials.

Material Properties

The incorporation of halogenated benzamides like this compound into polymer matrices has shown promise in enhancing their performance characteristics .

Analytical Chemistry

This compound is also employed in analytical chemistry for developing methods to detect and quantify similar compounds. Its unique chemical properties facilitate accurate analysis in various laboratory settings.

Analytical Techniques

Methods developed using this compound have improved the detection limits and specificity for related halogenated compounds, enhancing laboratory capabilities .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2-fluoro-N-methylbenzamide: The compound itself.

4-Bromo-2-fluoro-N-methylbenzylamine: Similar structure but with an amine group instead of an amide.

4-Bromo-2-fluoro-N-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of important pharmaceutical agents highlights its significance in medicinal chemistry.

Biological Activity

4-Bromo-2-fluoro-N-methylbenzamide is a synthetic compound with significant potential in medicinal chemistry, particularly as a pharmaceutical intermediate. This article delves into its biological activity, synthesis, and implications for drug development, supported by various research findings and case studies.

- Molecular Formula : C₈H₇BrFNO

- Molecular Weight : 232.05 g/mol

- Appearance : White to almost white crystalline solid

- Melting Point : 125°C to 129°C

The compound features a bromine atom at the para position and a fluorine atom at the ortho position relative to the amide group, contributing to its unique chemical reactivity and biological activity.

This compound has been identified as an inhibitor of cytochrome P450 enzyme CYP1A2, which is crucial in drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs that are substrates for this enzyme, raising concerns about potential drug-drug interactions in therapeutic contexts.

Additionally, its structure suggests possible anticancer activity, particularly in relation to prostate cancer treatments. Its derivatives are being explored for their efficacy against cancer cells by interfering with cellular signaling pathways that promote proliferation.

Synthesis and Derivatives

The synthesis of this compound involves several methods, including:

- Substitution Reactions : The halogen atoms can be substituted by other nucleophiles.

- Oxidation and Reduction : These reactions can yield various derivatives that may enhance biological activity.

- Coupling Reactions : Such as Suzuki-Miyaura coupling, which can modify the compound for specific applications.

Case Study: Prostate Cancer Treatment

One significant application of this compound is in the synthesis of enzalutamide, a drug used for treating advanced prostate cancer. Enzalutamide functions by antagonizing androgen receptors (AR) and inhibiting prostate-specific antigen (PSA) induction, making it a critical therapeutic agent in managing castration-resistant prostate cancer .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| This compound | Bromine and fluorine substitution | Intermediate in enzalutamide synthesis |

| 4-Bromo-2-fluoro-N-(5-fluoropyridin-2-yl)benzamide | Pyridine ring substitution | Potentially different biological activity |

| 4-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide | Lacks fluorine substitution | Different reactivity profile due to structural variations |

This table highlights how variations in structure can lead to differences in biological activity and therapeutic applications.

Research Findings

Despite limited direct studies on this compound itself, its derivatives have been investigated extensively. For instance, research has shown that compounds with similar halogen substitutions exhibit enhanced binding affinity to specific proteins involved in cancer pathways.

Additionally, studies have indicated that modifications to the amide group can significantly impact solubility and metabolic stability, which are crucial for developing effective pharmaceuticals .

Properties

IUPAC Name |

4-bromo-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJCFNRLEJHPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640781 | |

| Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749927-69-3 | |

| Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.